molecular formula C24H29N3O3S B2380299 N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide CAS No. 433262-09-0

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide

Cat. No. B2380299
CAS RN: 433262-09-0
M. Wt: 439.57
InChI Key: WWRAVFWOGUNYBZ-UHFFFAOYSA-N
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Description

“N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide” is a compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of “this compound” involves several steps, starting from commercially available 1-adamantylamine. The amine is first reacted with 2-bromoacetyl bromide to form the corresponding amide. This intermediate is then reacted with thiourea to form the thiazole ring, and the resulting product is further reacted with butylamine to form "this compound". The final product is purified by column chromatography.


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .


Chemical Reactions Analysis

“this compound” activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK activation by “this compound” results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).

Scientific Research Applications

Antimicrobial Activity

N-[4-(1-Adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide and its derivatives have been explored for their antimicrobial properties. A study by Liao et al. (2017) synthesized similar compounds, demonstrating significant antimicrobial activity against various plant fungi and bacteria, such as Gibberella zeae and Xanthomonas oryzae pv. oryzae (Liao, G., Zhou, X., Xiao, W., Xie, Y., & Jin, L., 2017).

Structural Analysis

The molecular structure of related compounds has been analyzed, as seen in a 2013 study by Bunev et al. The study discussed the molecular geometries and intermolecular interactions in similar thiazole derivatives (Bunev, A., Sklyuev, P. V., Ostapenko, G., Purygin, P. P., & Khrustalev, V., 2013).

Anti-Diabetic Potential

Compounds with a similar structure have been evaluated for their potential as anti-diabetic agents. Abbasi et al. (2020) conducted studies on bi-heterocyclic compounds for enzyme inhibition and cytotoxic behavior, showing promise as anti-diabetic agents (Abbasi, M. A., Ramzan, M., Rehman, A., Siddiqui, S. Z., Shah, S. A., Lodhi, M., Khan, F., & Mirza, B., 2020).

Antiviral and Antimicrobial Properties

Studies have indicated that adamantane derivatives, such as N-(1-Adamantyl)acetamide, possess antiviral and antimicrobial properties. They have been used in treatments for diseases like influenza and pneumonia (Khusnutdinov, R., Shchadneva, N. A., Khisamova, L. F., Mayakova, Y. Y., & Dzhemilev, U., 2011).

Antitumor Activity

Some derivatives of thiazole acetamides have been studied for their antitumor activities. Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, indicating potential antitumor properties (Alqahtani, A. M., & Bayazeed, A., 2020).

Future Directions

Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored . Furthermore, the development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains an adamantyl group, which is known to interact with a variety of biological targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the adamantyl group, it is possible that the compound could interact with multiple pathways

Pharmacokinetics

The adamantyl group is known to enhance lipophilicity, which could potentially improve absorption and distribution . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s activity. Specific information on how these factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative. For instance, some adamantane derivatives have been found to interact with sigma receptors, which are unique classes of receptors that modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .

Cellular Effects

It is known that adamantane derivatives can have diverse effects on cellular processes, depending on their specific structures and the biomolecules they interact with .

Molecular Mechanism

The Chan–Lam reaction, a copper (II)-catalyzed reaction of amines with arylboronic acids, has been used for the synthesis of N-aryl derivatives of adamantane-containing amines . This suggests that the compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Adamantane derivatives are known for their high reactivity, which could potentially lead to changes in their effects over time .

Dosage Effects in Animal Models

The effects of N-[({4-[(Adamantan-1-yl)methyl]-1,3-thiazol-2-yl}carbamoyl)methyl]-2-phenoxyacetamide at different dosages in animal models have not been specifically studied. The effects of adamantane derivatives can vary with different dosages .

Metabolic Pathways

Adamantane derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Adamantane derivatives are known for their high reactivity, which could potentially influence their localization or accumulation .

Subcellular Localization

The adamantane moiety in the compound could potentially influence its activity or function at the subcellular level .

properties

IUPAC Name

N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c28-21(13-25-22(29)14-30-20-4-2-1-3-5-20)27-23-26-19(15-31-23)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h1-5,15-18H,6-14H2,(H,25,29)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRAVFWOGUNYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)CNC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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